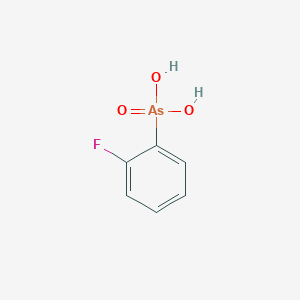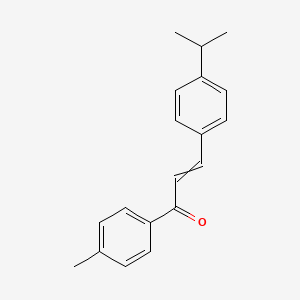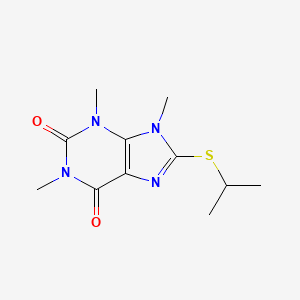
1,3,9-Trimethyl-8-(propan-2-ylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,9-Trimethyl-8-(propan-2-ylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione is a chemical compound with the molecular formula C11H16N4O2S It is known for its unique structure, which includes a purine core substituted with methyl and propan-2-ylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,9-Trimethyl-8-(propan-2-ylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione typically involves the alkylation of a purine derivative. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the purine derivative reacts with an alkylating agent to introduce the propan-2-ylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3,9-Trimethyl-8-(propan-2-ylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine core or the substituents.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the purine core.
Scientific Research Applications
1,3,9-Trimethyl-8-(propan-2-ylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3,9-Trimethyl-8-(propan-2-ylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target. For example, it may inhibit purine metabolism enzymes, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Similar in structure but lacks the propan-2-ylsulfanyl group.
Theobromine (3,7-Dimethylxanthine): Similar purine core but different substitution pattern.
Theophylline (1,3-Dimethylxanthine): Another purine derivative with different methylation.
Uniqueness
1,3,9-Trimethyl-8-(propan-2-ylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione is unique due to the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
6299-06-5 |
|---|---|
Molecular Formula |
C11H16N4O2S |
Molecular Weight |
268.34 g/mol |
IUPAC Name |
1,3,9-trimethyl-8-propan-2-ylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2S/c1-6(2)18-10-12-7-8(13(10)3)14(4)11(17)15(5)9(7)16/h6H,1-5H3 |
InChI Key |
NNQPHJAJCALWFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC2=C(N1C)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


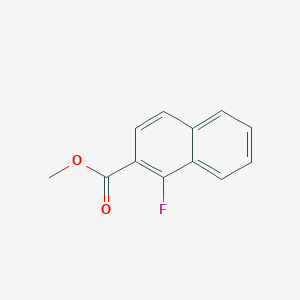
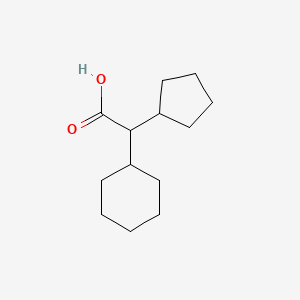
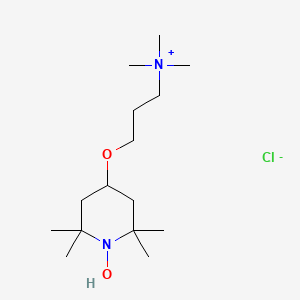
![1-(Benzenesulfonyl)-2-[6-[2-(benzenesulfonyl)phenyl]hexyl]benzene](/img/structure/B14010151.png)
![2-chloro-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B14010169.png)
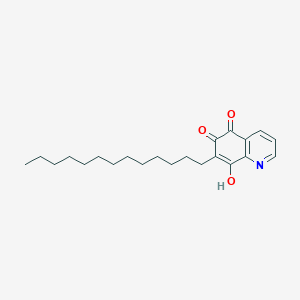
![Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate](/img/structure/B14010175.png)
![6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine](/img/structure/B14010176.png)
![[3-(4-Chlorophenyl)oxiran-2-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone](/img/structure/B14010180.png)
![Benzoic acid, 4-[[(3-pyridinylcarbonyl)amino]methyl]-](/img/structure/B14010183.png)

